molecular formula C17H19N3O2 B5822162 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine

1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5822162
M. Wt: 297.35 g/mol
InChI Key: NOZKDIFWKRGOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as MPBD, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. MPBD is a piperazine derivative that has been synthesized through a number of methods, and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to act on the serotonergic and dopaminergic systems in the brain. 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on drug-seeking behavior. 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has also been shown to increase the release of acetylcholine in the brain, which may be responsible for its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is that it has been shown to be effective in animal models of depression, anxiety, and drug addiction. This makes it a potentially useful tool for researchers investigating these areas. However, one limitation of using 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of future directions for research on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine. One area of research could focus on further investigating its mechanism of action, in order to gain a better understanding of how it produces its biochemical and physiological effects. Another area of research could focus on developing new drugs based on the structure of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine, in order to create more effective treatments for depression, anxiety, and drug addiction. Finally, research could focus on investigating the potential of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine as a cognitive enhancer, and its potential applications in the treatment of cognitive disorders such as Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been achieved through a number of methods, including the reaction of 3-methoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base, and the reaction of 1-(3-methoxybenzoyl)piperazine with 2-chloropyridine. The yield of 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine varies depending on the synthesis method used, with some methods yielding higher amounts than others.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has been the subject of a number of scientific studies, with researchers investigating its potential applications in various fields. One area of research has focused on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine's potential as a treatment for depression and anxiety. Studies have shown that 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine has anxiolytic and antidepressant effects in animal models, and may be a potential candidate for the development of new antidepressant drugs.
Another area of research has focused on 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine's potential as a treatment for drug addiction. Studies have shown that 1-(3-methoxybenzoyl)-4-(2-pyridinyl)piperazine can reduce drug-seeking behavior in animal models, and may be a potential candidate for the development of new treatments for drug addiction.

properties

IUPAC Name

(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZKDIFWKRGOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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